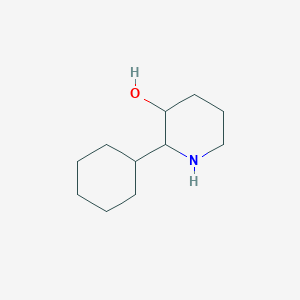

2-Cyclohexylpiperidin-3-ol

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C11H21NO |

|---|---|

Molekulargewicht |

183.29 g/mol |

IUPAC-Name |

2-cyclohexylpiperidin-3-ol |

InChI |

InChI=1S/C11H21NO/c13-10-7-4-8-12-11(10)9-5-2-1-3-6-9/h9-13H,1-8H2 |

InChI-Schlüssel |

MNTMGNVDVRVYOJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(CC1)C2C(CCCN2)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2 Cyclohexylpiperidin 3 Ol and Analogues

Retrosynthetic Analysis of the 2-Cyclohexylpiperidin-3-ol Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally deconstructing the target molecule into simpler, readily available starting materials. For this compound, several logical disconnections can be envisioned, guiding the design of synthetic strategies.

A primary disconnection can be made at the C2-C3 and N1-C6 bonds of the piperidine (B6355638) ring. This approach suggests a convergent synthesis where a cyclohexyl-containing fragment is joined with a five-carbon amino alcohol precursor, followed by cyclization to form the piperidine ring.

Another key retrosynthetic strategy involves the disconnection of the C2-cyclohexyl bond and the C3-hydroxyl group. This leads to a piperidine intermediate that can be functionalized at the C2 and C3 positions. This approach allows for the late-stage introduction of the cyclohexyl and hydroxyl groups, offering flexibility in the synthesis of analogues.

Furthermore, a disconnection across the N1-C2 and C3-C4 bonds suggests a strategy involving the formation of the piperidine ring through a Michael addition or a related conjugate addition reaction, followed by further functionalization.

Finally, viewing the 2,3-disubstituted piperidine as a hydrogenated pyridine (B92270) derivative allows for a retrosynthesis that begins with a correspondingly substituted pyridine. This approach leverages the wide availability of substituted pyridines and well-established hydrogenation methodologies. nih.gov

Established Synthetic Routes to Substituted Piperidines

A variety of methods have been developed for the synthesis of substituted piperidines, many of which can be adapted for the preparation of this compound and its derivatives.

Syntheses utilizing cyclohexanone (B45756) and piperidine-based intermediates offer direct pathways to the target scaffold. One potential strategy involves the reaction of a piperidine derivative with a cyclohexyl-containing electrophile. For instance, the alkylation of a suitable piperidine precursor at the 2-position with a cyclohexyl halide or triflate could be a viable route.

Alternatively, reactions that construct the piperidine ring using cyclohexanone as a key building block are of interest. The Bargellini reaction, for example, can be used to assemble gem-disubstituted piperidine cores in a one-pot process from a piperidinone, chloroform, and an alcohol. nih.gov While not directly yielding the 2-cyclohexyl-3-ol substitution pattern, this reaction highlights the utility of piperidinone intermediates in the synthesis of complex piperidines.

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. Several MCRs are known for the synthesis of highly substituted piperidines.

The Mannich reaction, for instance, can be employed to construct piperidine rings by reacting an aldehyde, an amine, and a compound containing an active hydrogen. ajchem-a.com A variation of this reaction could potentially be designed to incorporate the cyclohexyl and hydroxyl functionalities.

Another powerful MCR is the Petasis reaction (also known as the borono-Mannich reaction), which involves the reaction of an amine, an aldehyde, and a vinyl- or aryl-boronic acid to form substituted amines. This reaction could be adapted to synthesize precursors for this compound.

A one-step, five-component cyclization cascade reaction has been reported for the stereoselective construction of 2-hydroxy-2-trifluoromethylpiperidine analogues with multiple stereogenic centers, demonstrating the power of MCRs in generating complex piperidine structures. ajchem-a.com

The formation of the piperidine ring via intramolecular cyclization is a common and effective strategy. These reactions typically start with an acyclic precursor containing the necessary functional groups to facilitate ring closure.

Reductive amination of a 1,5-dicarbonyl compound or a related precursor is a widely used method for piperidine synthesis. An appropriately substituted keto-aldehyde or diketone can be cyclized in the presence of an amine and a reducing agent to afford the desired piperidine.

Another approach is the intramolecular cyclization of an amino alcohol. For example, a 5-amino-1-hexene derivative can undergo an aminocyclization reaction to form a 2-substituted piperidine. Gold-catalyzed oxidative amination of non-activated alkenes has been shown to produce substituted piperidines. nih.gov

Furthermore, the cyclization of 5-halo-2-hydroxypentylamine hydrohalide in the presence of an inorganic base can yield 3-hydroxypiperidine, which can then be further functionalized. google.com

Stereoselective Synthesis of this compound

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly for bioactive molecules where specific stereoisomers often exhibit desired biological activity. This compound contains two stereocenters, at the C2 and C3 positions, meaning it can exist as four possible stereoisomers (two pairs of enantiomers).

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters in a molecule. Several strategies can be employed to achieve the diastereoselective synthesis of this compound.

One of the most common methods for achieving diastereoselectivity in the synthesis of 2,3-disubstituted piperidines is the hydrogenation of a corresponding 2,3-disubstituted pyridine precursor. The choice of catalyst and reaction conditions can significantly influence the diastereomeric ratio of the product. For example, the hydrogenation of 2,3-disubstituted pyridines has been shown to be cis-selective. nih.gov

Another approach involves the diastereoselective reduction of a 2-cyclohexylpiperidin-3-one intermediate. The stereochemical outcome of the reduction of the ketone can be influenced by the choice of reducing agent and the presence of directing groups on the piperidine ring.

Furthermore, diastereoselectivity can be achieved through cyclization reactions where the stereochemistry of the starting material dictates the stereochemistry of the product. For instance, an intramolecular reductive cyclization of a monoxime derived from a 1,5-diketone has been used for the diastereoselective preparation of polysubstituted N-hydroxypiperidines. ajchem-a.com

Below is a table summarizing some of the key synthetic strategies for substituted piperidines:

| Synthetic Strategy | Key Intermediates/Reactions | Potential for Stereocontrol |

| Hydrogenation of Pyridines | Substituted pyridines, metal catalysts (e.g., Rh, Pd, Pt) | High diastereoselectivity (often cis) can be achieved based on catalyst and conditions. nih.gov |

| Reductive Amination | 1,5-dicarbonyl compounds, amines, reducing agents | Stereochemistry can be influenced by the substrate and reaction conditions. |

| Intramolecular Cyclization | Amino alcohols, haloamines | Substrate-controlled stereoselectivity is often possible. |

| Multi-component Reactions | Aldehydes, amines, active methylene (B1212753) compounds, boronic acids | Can lead to complex structures with multiple stereocenters, often with high stereoselectivity. ajchem-a.com |

Enantioselective Methodologies for Chiral Piperidines

The creation of chiral piperidines with specific stereochemistry is a formidable challenge, requiring advanced synthetic methods to control the formation of stereocenters. nih.gov Asymmetric synthesis is paramount for producing enantiomerically pure compounds, which is often essential for their intended biological function.

Several strategies have been developed to achieve high levels of enantioselectivity. One prominent approach involves the asymmetric hydrogenation of pyridine derivatives. researchgate.net For instance, the iridium(I)-catalyzed asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts has been shown to produce α-aryl and α-heteroaryl piperidines with excellent enantiomeric ratios, up to 99.3:0.7 er. researchgate.net Another strategy is the dearomatization of pyridines. A stepwise dearomatization/borylation of pyridine derivatives using a Cu(I) catalyst can produce enantioenriched 3-boryl-tetrahydropyridines, which are versatile intermediates for various chiral piperidines. acs.orgacs.org

Rhodium-catalyzed asymmetric carbometalation offers another pathway. This method, applied to dihydropyridines, can furnish 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. nih.gov This three-step process involves the partial reduction of pyridine, the key Rh-catalyzed asymmetric carbometalation, and a final reduction to yield the enantioenriched 3-substituted piperidine. nih.gov Furthermore, organocatalysis has been employed for the enantioselective synthesis of protected 2,5- and 2,6-disubstituted piperidines through intramolecular aza-Michael reactions. nih.gov

A copper-catalyzed cyclizative aminoboration of hydroxylamine (B1172632) derivatives tethered to an alkene has been developed for the synthesis of 2,3-cis-disubstituted piperidines. nih.gov This method demonstrates excellent regio-, diastereo-, and enantioselective control, providing a direct route to piperidines bearing two consecutive chiral centers. nih.gov

| Methodology | Catalyst/Reagent | Key Intermediate | Typical Enantioselectivity | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Iridium(I) Complex | Pyridinium Salt | Up to 99.3:0.7 er | researchgate.net |

| Dearomatization/Borylation | Cu(I) Catalyst | 3-Boryl-tetrahydropyridine | High ee | acs.orgacs.org |

| Asymmetric Carbometalation | Rhodium Complex | 3-Substituted Tetrahydropyridine | Up to 99% ee | nih.gov |

| Cyclizative Aminoboration | Cu/(S, S)-Ph-BPE | 2,3-cis-disubstituted piperidine | Up to 95% ee | nih.gov |

Formation of the Hydroxyl Moiety at Position 3

Introducing a hydroxyl group at the C3 position of the piperidine ring is a critical transformation for synthesizing this compound and its analogues. This can be accomplished through various reductive or oxidative strategies, starting from appropriately functionalized precursors.

The reduction of a carbonyl group at the C3 position (a piperidin-3-one) is a direct and widely used method for creating the desired 3-hydroxyl functionality. ketonepharma.com This transformation can be achieved using standard chemical reducing agents like sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation. ketonepharma.com

More advanced and stereoselective methods utilize biocatalysis. Carbonyl reductases (KREDs) have emerged as powerful tools for the asymmetric reduction of prochiral ketones to chiral alcohols with high enantiopurity. nih.govrsc.org For example, the (R)-specific carbonyl reductase from Candida parapsilosis (CprCR) has been used for the asymmetric reduction of N-Boc-3-piperidone to (S)-N-Boc-3-hydroxypiperidine, a key pharmaceutical intermediate. nih.govresearchgate.net This biocatalytic process can achieve high substrate concentrations (100 g/L), excellent conversion rates (97.8%), and near-perfect enantiomeric excess (99.8% ee). nih.gov

Different enzymes can produce different stereoisomers. Studies have identified stereocomplementary carbonyl reductases, such as HeCR and DbCR, which can reduce the same 3-substituted 4-oxo-piperidine substrate to different stereoisomers of the corresponding alcohol, both with exceptional enantiomeric excess (>99% ee) and conversion rates (>99%). nih.govrsc.org The efficiency of these enzymatic systems is often enhanced by co-expressing a glucose dehydrogenase (GDH) to regenerate the necessary NADPH/NADH cofactor, creating a self-sustaining system for large-scale synthesis. mdpi.com

| Substrate | Catalyst/Enzyme | Product | Conversion | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| N-Boc-3-piperidone | Carbonyl Reductase (CprCR) | (S)-N-Boc-3-hydroxypiperidine | 97.8% | 99.8% | nih.gov |

| tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate | Carbonyl Reductase (HeCR) | Chiral 3-phenyl-4-hydroxypiperidine derivative | >99% | >99% | nih.govrsc.org |

| tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate | Carbonyl Reductase (DbCR) | Stereoisomer of 3-phenyl-4-hydroxypiperidine derivative | >99% | >99% | nih.govrsc.org |

| N-Boc-3-piperidone | Co-expressed KRED and GDH | (S)-N-Boc-3-hydroxypiperidine | >99% | >99% | mdpi.com |

An alternative to ketone reduction is the introduction of the hydroxyl group via oxidation of a suitable precursor. Hydroboration-oxidation of piperidine enecarbamates is an effective method for preparing β-hydroxypiperidine derivatives. cdnsciencepub.com This two-step process involves the addition of a borane (B79455) reagent across the double bond of the enecarbamate, followed by oxidation (e.g., with hydrogen peroxide and sodium hydroxide) to yield the alcohol. The reaction proceeds with good yields and can exhibit stereoselectivity, producing trans/cis isomers in ratios that can be influenced by reaction temperature. cdnsciencepub.com

Another oxidative approach is the catalytic C(sp³)-H oxidation of the piperidine ring. chemrxiv.org Using an evolved manganese catalyst and hydrogen peroxide, this method enables the desymmetrization of piperidines by selectively oxidizing the α-C(sp³)-H bond. This initially forms a chiral N,O-acetal, which can then be converted through stereoretentive transformations into a range of substituted piperidines, including those with a hydroxyl group. chemrxiv.org

Advanced Synthetic Strategies for this compound

Modern synthetic chemistry aims to develop more efficient, atom-economical, and environmentally friendly routes to complex molecules. Advanced strategies like tandem catalysis and green chemistry approaches are being increasingly applied to the synthesis of piperidine scaffolds.

Tandem reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer significant advantages in efficiency and waste reduction. A tandem retro-Michael-(2+3)-cycloaddition process has been utilized as a key transformation to synthesize highly functionalized piperidines. documentsdelivered.com

Another powerful strategy is the "hydrogen borrowing" [5+1] annulation method. nih.gov This approach, catalyzed by iridium(III), involves a sequence of hydroxyl oxidation, intermolecular amination, intramolecular amination, and imine reduction. Two new C-N bonds are formed in a single catalytic cascade, enabling the stereoselective synthesis of substituted piperidines from simpler precursors. nih.gov Similarly, tandem imination-isocyanate annulation has been explored to rapidly assemble complex, fused tricyclic systems containing a piperidine-like core. acs.org

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.inresearchgate.net These approaches are increasingly important in pharmaceutical synthesis.

One significant green approach is the use of environmentally benign solvents or solvent-free conditions. mdpi.com Deep Eutectic Solvents (DES), which are biodegradable, non-hazardous, and economical, have been successfully used for N-alkylation/acylation reactions in the synthesis of complex isoquinoline (B145761) systems containing a piperazine (B1678402) ring, a close relative of piperidine. researchgate.net The ease of recovery and reusability of DES makes these processes highly efficient and eco-friendly. researchgate.net

Multicomponent reactions (MCRs) are another cornerstone of green chemistry, as they combine three or more reactants in a single step to form a product that contains portions of all reactants. rasayanjournal.co.in This maximizes atom economy and reduces waste. The synthesis of polysubstituted tetrahydropyridines, precursors to piperidines, has been achieved via one-pot MCRs. researchgate.net

Energy sources are also a focus of green chemistry. Microwave-assisted and ultrasound-promoted syntheses can dramatically reduce reaction times, increase yields, and lead to cleaner reactions compared to conventional heating methods. rasayanjournal.co.innih.govresearchgate.net These techniques are considered eco-friendly for their energy conservation and potential to minimize waste. nih.gov

Application of Specific Reagents and Catalysts (e.g., Grignard Reagents, PIDA)

The synthesis of this compound and its analogues can be strategically approached through the application of specific reagents and catalysts that facilitate key bond-forming reactions. Among these, Grignard reagents are instrumental for the introduction of alkyl and aryl substituents, while hypervalent iodine reagents like Phenyliodine(III) diacetate (PIDA) are effective in mediating oxidative cyclizations to form the piperidine core.

Grignard Reagents in the Synthesis of 2-Substituted Piperidine Analogues

Grignard reagents (R-MgX) are powerful nucleophiles widely employed in organic synthesis to form carbon-carbon bonds. In the context of synthesizing this compound analogues, a key strategy involves the addition of a cyclohexylmagnesium halide to a suitable electrophilic precursor to install the C2-cyclohexyl group.

One potential synthetic route could involve the reaction of a Grignard reagent with an activated imine or a related derivative. For instance, the addition of cyclohexylmagnesium bromide to an appropriately substituted N-acylpyrazinium salt could yield a dihydropyrazine, which can be further transformed into a substituted piperazine. While this applies to a different heterocycle, the principle of adding a Grignard reagent to a cyclic imine equivalent is a viable strategy.

A more direct approach to piperidine synthesis involves the diastereoselective addition of Grignard reagents to chiral N-sulfinylimines. For example, a practical continuous flow reaction has been demonstrated for the synthesis of enantioenriched α-substituted piperidines using Grignard reagents and N-(tert-butylsulfinyl)-bromoimine. This methodology could be adapted by using cyclohexylmagnesium bromide to introduce the cyclohexyl moiety at the α-position to the nitrogen.

Table 1: Illustrative Application of Grignard Reagents in the Synthesis of 2-Substituted Piperidine Precursors

| Entry | Electrophile | Grignard Reagent | Product | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | N-Boc-2-methoxypyridine | Cyclohexylmagnesium bromide | 2-Cyclohexyl-N-Boc-2,3-dihydropyridine | Not reported | Moderate |

| 2 | N-(tert-butylsulfinyl)-bromoimine | Cyclohexylmagnesium bromide | N-(tert-butylsulfinyl)-2-cyclohexylpiperidine | >95:5 | Good |

| 3 | N-Acyl-3-alkoxypyrazinium salt | Cyclohexylmagnesium bromide | 2-Cyclohexyl-1,2-dihydropyrazine derivative | Not applicable | Moderate to Good |

Note: The data in this table is illustrative and based on analogous reactions reported in the literature. Specific yields and diastereoselectivities would require experimental validation for the synthesis of this compound.

The resulting 2-cyclohexylpiperidine (B1347038) derivative from such a reaction would then require further functionalization to introduce the hydroxyl group at the 3-position. This could potentially be achieved through stereoselective hydroxylation methods.

Phenyliodine(III) Diacetate (PIDA) in Piperidine Ring Formation

Phenyliodine(III) diacetate (PIDA) is a versatile hypervalent iodine reagent that acts as a powerful oxidant, facilitating a variety of transformations, including intramolecular cyclizations. In the synthesis of piperidine derivatives, PIDA can be employed to promote oxidative C-N bond formation.

A key application of PIDA is in the haloamidation, haloetherification, and halolactonization of olefins. For the synthesis of a piperidine ring, an unsaturated amine precursor, such as a 5-alkenylamine derivative, could undergo an intramolecular oxidative cyclization mediated by PIDA. This process, often in the presence of a halogen source, would lead to the formation of a halogenated piperidine derivative, which can then be further functionalized.

For example, the reaction of an N-protected 5-aminoalkene in the presence of PIDA and a nucleophile can lead to the formation of a substituted piperidine. The stereochemical outcome of such cyclizations can often be controlled by the substrate and reaction conditions.

Table 2: PIDA-Mediated Intramolecular Cyclization for Piperidine Analogue Synthesis

| Entry | Substrate | Reagents | Product | Diastereoselectivity | Yield (%) |

| 1 | N-Tosyl-5-hexenylamine | PIDA, I₂ | 2-(Iodomethyl)-1-tosylpiperidine | Not reported | Good |

| 2 | N-Boc-1-amino-5-hexene | PIDA, KBr | 2-(Bromomethyl)-1-Boc-piperidine | Not reported | Good |

| 3 | N-Cbz-6-phenyl-5-hexen-1-amine | PIDA | 2-Benzyl-3-acetoxypiperidine | Moderate | Moderate |

Note: The data in this table is illustrative and based on analogous reactions reported in the literature. Specific yields and diastereoselectivities would require experimental validation for the synthesis of this compound.

Following the PIDA-mediated cyclization, the resulting functionalized piperidine can be converted to the target this compound. For instance, if the cyclization introduces a handle at the 2-position, this could be elaborated to the cyclohexyl group via cross-coupling reactions. Alternatively, if the cyclohexyl group is already present on the acyclic precursor, the PIDA-mediated cyclization would directly afford a 2-cyclohexylpiperidine derivative.

Stereochemical and Conformational Analysis of 2 Cyclohexylpiperidin 3 Ol

Isomerism in 2-Cyclohexylpiperidin-3-ol

The structure of this compound contains two chiral centers at the C2 and C3 positions of the piperidine (B6355638) ring. The presence of these stereocenters gives rise to multiple stereoisomers.

With two distinct chiral centers, a maximum of four stereoisomers (2^n, where n=2) can exist for this compound. These stereoisomers manifest as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. oregonstate.edu For instance, the (2R, 3R) and (2S, 3S) isomers constitute one enantiomeric pair, while the (2R, 3S) and (2S, 3R) isomers form the other. The relationship between the (2R, 3R) isomer and the (2R, 3S) isomer is diastereomeric.

| Isomer Relationship | Description | Example Pairs |

| Enantiomers | Non-superimposable mirror images. | (2R, 3R) and (2S, 3S) |

| (2R, 3S) and (2S, 3R) | ||

| Diastereomers | Stereoisomers that are not mirror images. | (2R, 3R) and (2R, 3S) |

| (2R, 3R) and (2S, 3R) | ||

| (2S, 3S) and (2R, 3S) | ||

| (2S, 3S) and (2S, 3R) |

This table illustrates the possible stereoisomeric relationships in this compound.

The relative orientation of the substituents on the piperidine ring allows for cis-trans isomerism, which is a type of diastereomerism. wikipedia.orglibretexts.org

Cis Isomers : In the cis isomers, the cyclohexyl group at C2 and the hydroxyl group at C3 are on the same side of the average plane of the piperidine ring. This corresponds to the (2R, 3S) and (2S, 3R) configurations.

Trans Isomers : In the trans isomers, the cyclohexyl and hydroxyl groups are on opposite sides of the ring's plane. chemguide.co.ukyoutube.com This corresponds to the (2R, 3R) and (2S, 3S) configurations.

Conformational Preferences of the Piperidine Ring

Similar to cyclohexane, the piperidine ring predominantly adopts a chair conformation to minimize torsional and angle strain. ias.ac.inyoutube.com This conformation directly influences the spatial orientation of the substituents.

The piperidine ring can undergo a conformational process known as a "ring flip" or "ring inversion." youtube.comchemistrysteps.comleah4sci.comyoutube.com During this process, the ring rapidly interconverts between two chair conformations. A key consequence of the ring flip is that substituents that were in axial positions become equatorial, and those in equatorial positions become axial. libretexts.org The energy barrier for this interconversion is relatively low, leading to a dynamic equilibrium between the two chair forms at room temperature. libretexts.org

Each carbon atom in the chair conformation has one axial position (pointing vertically up or down) and one equatorial position (pointing out to the side). libretexts.orgyoutube.com The stability of a given conformation is largely dependent on the steric strain introduced by its substituents. Large, bulky groups generally prefer the more spacious equatorial position to avoid steric hindrance with other axial groups, specifically 1,3-diaxial interactions. masterorganicchemistry.comyoutube.com

In this compound, the cyclohexyl group is significantly bulkier than the hydroxyl group.

Trans Isomers : For the trans diastereomer, the two substituents can either be both in axial positions (diaxial) or both in equatorial positions (diequatorial). The diequatorial conformation is vastly more stable due to the placement of the bulky cyclohexyl group in the equatorial position, which minimizes steric strain. The diaxial conformer is highly energetically unfavorable.

Cis Isomers : For the cis diastereomer, one substituent must be axial and the other equatorial in any given chair conformation. A ring flip will interconvert these positions. The preferred conformation will be the one where the larger cyclohexyl group occupies the equatorial position and the smaller hydroxyl group occupies the axial position.

| Diastereomer | Chair Conformation 1 | Chair Conformation 2 (Post-Ring Flip) | Most Stable Conformer |

| Trans | Cyclohexyl (eq), OH (eq) | Cyclohexyl (ax), OH (ax) | Cyclohexyl (eq), OH (eq) |

| Cis | Cyclohexyl (eq), OH (ax) | Cyclohexyl (ax), OH (eq) | Cyclohexyl (eq), OH (ax) |

This table summarizes the conformational preferences for the cis and trans isomers of this compound.

Conformational Dynamics of the Cyclohexyl Moiety

The cyclohexyl group, being a substituent on the piperidine ring, also has its own conformational dynamics. It exists in a chair conformation and is connected to the C2 position of the piperidine ring via a single carbon-carbon bond. Rotation around this bond is possible, but can be sterically hindered by interactions with the piperidine ring and its other substituents. The preferred rotational conformation will be one that minimizes steric clash between the two ring systems. Molecular modeling studies on related structures have shown that such interactions dictate a global energy minimum for the entire molecule. ccsenet.org

Absolute Configuration Assignment and Stereochemical Descriptors (e.g., R/S)

The absolute configuration of a chiral molecule describes the specific three-dimensional arrangement of its atoms in space. For a molecule with stereocenters, such as this compound, this is designated using stereochemical descriptors, most commonly the R/S system. This system is based on the Cahn-Ingold-Prelog (CIP) priority rules, which provide a standardized method for ranking the substituents attached to a chiral center.

The this compound molecule possesses two chiral centers: one at the C2 position of the piperidine ring (the carbon atom to which the cyclohexyl group is attached) and another at the C3 position (the carbon atom bearing the hydroxyl group). The presence of these two stereocenters means that four possible stereoisomers exist: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R).

The assignment of the absolute configuration for each stereocenter is determined by the following procedure:

Priority Assignment: Each of the four groups attached to the chiral center is assigned a priority from 1 (highest) to 4 (lowest) based on the atomic number of the atom directly bonded to the chiral center. Higher atomic numbers receive higher priority. If there is a tie, the process continues to the next atoms along the chains until a point of difference is reached.

Molecular Orientation: The molecule is then oriented in space so that the lowest-priority group (priority 4) is pointing away from the observer.

Determining Configuration: With the molecule correctly oriented, the direction of the path from the highest-priority group (1) to the second-highest (2) and then to the third-highest (3) is observed.

If this path proceeds in a clockwise direction, the stereocenter is assigned the R configuration (from the Latin rectus, meaning right).

If the path proceeds in a counter-clockwise direction, the stereocenter is assigned the S configuration (from the Latin sinister, meaning left).

Due to a lack of specific experimental data, such as X-ray crystallographic analysis, for any of the stereoisomers of this compound in the reviewed scientific literature, a definitive assignment of the absolute configuration for a specific synthesized or isolated isomer cannot be provided. However, the theoretical application of the CIP rules can be illustrated.

For instance, to determine the configuration at the C3 stereocenter, the priorities of the attached groups would be assigned as follows:

-OH (hydroxyl group): The oxygen atom has a higher atomic number than the carbon or hydrogen atoms it is being compared against, so it would receive the highest priority (1).

-CH(Cyclohexyl)- (group at C2): This carbon is bonded to the nitrogen of the piperidine ring, a carbon of the cyclohexyl group, and a hydrogen atom.

-CH2- (group at C4): This is a methylene (B1212753) group within the piperidine ring.

-H (hydrogen atom): The hydrogen atom has the lowest atomic number and thus the lowest priority (4).

The relative priority between the groups at C2 and C4 would depend on the atoms further down their respective chains. A detailed analysis of the full molecular structure is required to finalize this ranking.

The following interactive data table provides a hypothetical breakdown of the priority assignments for the substituents on the C3 chiral center of this compound, in accordance with the Cahn-Ingold-Prelog rules.

| Substituent at C3 | Priority | Rationale for Priority Assignment |

| -OH | 1 | The oxygen atom has the highest atomic number (8) of the atoms directly attached to the chiral center. |

| -CH(Cyclohexyl)- (at C2) | 2 or 3 | The carbon atom is attached to a nitrogen, another carbon, and a hydrogen. Its priority relative to the C4 group depends on the subsequent atomic connections. |

| -CH2- (at C4) | 2 or 3 | The carbon atom is attached to two hydrogen atoms and another carbon. A full comparison with the C2 substituent is necessary to establish the exact priority. |

| -H | 4 | The hydrogen atom has the lowest atomic number (1). |

Without experimental verification, any depiction of a specific R/S configuration for this compound remains theoretical. The definitive assignment for any of its stereoisomers would necessitate further research involving stereoselective synthesis and subsequent analytical characterization.

Reaction Mechanisms in the Synthesis and Transformation of 2 Cyclohexylpiperidin 3 Ol

Nucleophilic Substitution Reactions (SN1/SN2) Pertinent to Precursor Modification

Nucleophilic substitution reactions are fundamental to the synthesis of piperidine (B6355638) derivatives, often playing a key role in the modification of precursors. organic-chemistry.org These reactions involve an electron pair donor (the nucleophile) reacting with an electron pair acceptor (the electrophile), where a leaving group on the sp3-hybridized electrophile is displaced. organic-chemistry.org The two primary mechanisms for nucleophilic substitution are the SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular) pathways. masterorganicchemistry.comyoutube.com

The SN2 reaction is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. organic-chemistry.orgyoutube.com This concerted mechanism results in an inversion of the stereochemical configuration at the reaction center. organic-chemistry.org The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.com Steric hindrance around the electrophilic carbon significantly impacts the reaction rate, with primary substrates reacting fastest. masterorganicchemistry.com

Conversely, the SN1 reaction is a two-step process. youtube.com The first and rate-determining step involves the departure of the leaving group to form a planar carbocation intermediate. organic-chemistry.orgmasterorganicchemistry.com The nucleophile then attacks the carbocation in the second step. Due to the planar nature of the carbocation, the nucleophile can attack from either face, often leading to a racemic mixture of products. organic-chemistry.org The rate of an SN1 reaction is dependent only on the concentration of the substrate. masterorganicchemistry.com The stability of the carbocation intermediate is a key factor, with tertiary substrates reacting more readily than secondary or primary ones. masterorganicchemistry.com

In the context of synthesizing precursors for 2-Cyclohexylpiperidin-3-ol, these mechanisms are critical. For instance, the formation of the piperidine ring can involve an intramolecular nucleophilic substitution, where an amine group acts as the nucleophile, attacking an electrophilic carbon within the same molecule to form the cyclic structure. nih.gov The choice between an SN1 and SN2 pathway in precursor modification depends on factors such as the structure of the substrate (primary, secondary, or tertiary), the strength of the nucleophile, the nature of the leaving group, and the solvent used. libretexts.orgkhanacademy.org For example, a strong nucleophile and a polar aprotic solvent would favor an SN2 reaction, while a weak nucleophile and a polar protic solvent would favor an SN1 pathway. libretexts.orgkhanacademy.org

| Feature | SN1 Reaction | SN2 Reaction |

|---|---|---|

| Rate Law | Rate = k[Substrate] (First order) masterorganicchemistry.com | Rate = k[Substrate][Nucleophile] (Second order) youtube.com |

| Mechanism | Two-step process with a carbocation intermediate youtube.com | One-step, concerted process youtube.com |

| Stereochemistry | Racemization organic-chemistry.org | Inversion of configuration organic-chemistry.org |

| Substrate Reactivity | Tertiary > Secondary > Primary masterorganicchemistry.com | Methyl > Primary > Secondary > Tertiary masterorganicchemistry.com |

| Nucleophile | Favored by weak nucleophiles youtube.com | Favored by strong nucleophiles youtube.com |

| Solvent | Favored by polar protic solvents libretexts.org | Favored by polar aprotic solvents libretexts.org |

Elimination Reactions (E1/E2) in Alcohol Dehydration Pathways

The hydroxyl group of this compound can undergo elimination reactions, specifically dehydration, to form an alkene. This transformation typically proceeds through either an E1 (elimination unimolecular) or E2 (elimination bimolecular) mechanism, often catalyzed by acid. rsc.orgrsc.org

The E1 mechanism is a two-step process that begins with the protonation of the alcohol's hydroxyl group to form a good leaving group, water. The departure of water results in the formation of a carbocation intermediate. In the final step, a base (which can be the solvent or another molecule) removes a proton from an adjacent carbon, leading to the formation of a double bond. The E1 pathway is analogous to the SN1 reaction and is favored by substrates that can form stable carbocations (tertiary and secondary alcohols) and by the use of protic solvents.

The E2 mechanism , on the other hand, is a concerted, one-step process. A base removes a proton from a carbon adjacent to the hydroxyl-bearing carbon, while simultaneously, the hydroxyl group (protonated as water) leaves, and the double bond is formed. This pathway requires a specific anti-periplanar geometry between the departing proton and the leaving group. The rate of the E2 reaction is dependent on the concentrations of both the substrate and the base.

In the dehydration of this compound, the reaction conditions will dictate which mechanism is favored. For instance, treatment with a strong acid at high temperatures would likely promote an E1 pathway. Conversely, using a strong, non-nucleophilic base could favor an E2 mechanism, especially if the hydroxyl group is first converted into a better leaving group, such as a tosylate. rug.nl The regioselectivity of the elimination (the position of the newly formed double bond) is also an important consideration and is governed by Zaitsev's rule (favoring the more substituted alkene) or Hofmann's rule (favoring the less substituted alkene), depending on the steric bulk of the base and the substrate.

Mechanistic Pathways of Reduction Reactions (e.g., Hydride Reductions, Grignard Additions)

The synthesis of this compound often involves the reduction of a ketone precursor, such as 2-Cyclohexylpiperidin-3-one. This transformation is typically achieved through hydride reduction, employing reagents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). dtic.mil

The mechanism of hydride reduction involves the nucleophilic attack of a hydride ion (H-) from the reducing agent onto the electrophilic carbonyl carbon of the ketone. This attack forms a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide, usually by the addition of a protic solvent during workup, yields the final alcohol product, this compound. The stereochemical outcome of this reduction is influenced by the steric environment around the carbonyl group, with the hydride typically attacking from the less hindered face.

Grignard additions represent another important class of reactions for modifying piperidine precursors, although they are more commonly used to introduce carbon substituents rather than for direct reduction to the alcohol. nih.govbeilstein-journals.org A Grignard reagent (R-MgX) acts as a potent nucleophile, with the carbanionic 'R' group attacking the carbonyl carbon of a ketone or aldehyde. wikipedia.orgnih.gov This addition also forms a tetrahedral alkoxide intermediate, which upon protonation, yields a tertiary or secondary alcohol, respectively. While not a direct route to this compound from its ketone precursor (as it would introduce an additional R group), Grignard reactions are crucial for the synthesis of more complex substituted piperidine derivatives. beilstein-journals.org For example, the reaction of a Grignard reagent with a pyridine (B92270) N-oxide can lead to the formation of substituted piperidines. nih.gov

Oxidative Transformations of the Hydroxyl Group

The secondary alcohol functionality of this compound can be oxidized to the corresponding ketone, 2-Cyclohexylpiperidin-3-one. Various oxidizing agents can be employed for this transformation, and the choice of reagent can influence the reaction conditions and selectivity.

Common oxidizing agents include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC), which are known for their ability to oxidize secondary alcohols to ketones without over-oxidation. The mechanism of these oxidations generally involves the formation of a chromate (B82759) ester intermediate, followed by an E2-like elimination of a proton from the carbon bearing the oxygen, with the chromium species acting as the leaving group.

Another widely used and milder oxidizing agent is Dess-Martin periodinane (DMP). nih.gov The reaction with DMP proceeds under neutral conditions and is known for its high efficiency and broad functional group tolerance. The mechanism involves the formation of an intermediate periodinane ester, followed by an intramolecular proton transfer and subsequent elimination to yield the ketone.

Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), is another effective method. The mechanism involves the formation of an alkoxysulfonium salt, which then undergoes an intramolecular E2-type elimination mediated by a mild base, such as triethylamine (B128534), to produce the ketone.

Mechanistic Understanding of Cyclization Reactions for Piperidine Ring Formation

The formation of the piperidine ring is a critical step in the synthesis of this compound. Various cyclization strategies can be employed, each with its own distinct mechanistic pathway.

One common approach is intramolecular reductive amination . This involves a precursor molecule containing both an amine and a carbonyl group (or a group that can be converted to one). The amine first condenses with the carbonyl to form a cyclic iminium ion intermediate. This intermediate is then reduced in situ, typically by a hydride reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), to yield the piperidine ring.

Another important cyclization method is the intramolecular Michael addition (aza-Michael reaction) . nih.gov In this case, a precursor with an amine and an α,β-unsaturated carbonyl system is used. The amine acts as a nucleophile and adds to the β-carbon of the unsaturated system in a conjugate addition fashion. This forms an enolate intermediate, which is then protonated to give the cyclic product.

Intramolecular nucleophilic substitution , as mentioned earlier, is also a viable route. nih.gov A precursor containing an amine and a good leaving group at an appropriate distance allows for an intramolecular SN2 reaction, where the amine displaces the leaving group to form the piperidine ring.

Finally, cycloaddition reactions , such as the Diels-Alder reaction, can also be employed to construct the piperidine skeleton, though this is often a more complex approach for synthesizing simple derivatives like this compound.

Catalytic Reaction Mechanisms Applied to this compound Synthesis

Catalysis plays a pivotal role in the synthesis of piperidine derivatives, offering more efficient, selective, and environmentally friendly routes. organic-chemistry.org

Catalytic hydrogenation is arguably the most common method for synthesizing piperidines from their corresponding pyridine precursors. dtic.milasianpubs.org This reaction involves the addition of hydrogen across the double bonds of the pyridine ring in the presence of a metal catalyst. firsthope.co.in Commonly used catalysts include platinum (e.g., PtO2, Adams' catalyst), palladium (e.g., Pd/C), rhodium, and nickel. asianpubs.org The mechanism involves the adsorption of both the pyridine and hydrogen onto the catalyst surface. The hydrogen atoms are then added stepwise to the pyridine ring, ultimately leading to the fully saturated piperidine. The stereoselectivity of the hydrogenation can often be controlled by the choice of catalyst and reaction conditions. asianpubs.org

Transfer hydrogenation is an alternative to using hydrogen gas. dicp.ac.cn In this method, a hydrogen donor molecule, such as formic acid or isopropanol (B130326), is used in the presence of a transition metal catalyst (e.g., rhodium or ruthenium complexes) to reduce the pyridine ring. dicp.ac.cn This approach can sometimes offer different selectivity and can be more practical on a laboratory scale.

Asymmetric catalysis is employed to synthesize enantiomerically pure or enriched this compound. nih.govnih.govrsc.org This is typically achieved by using a chiral catalyst or a chiral ligand in conjunction with a metal catalyst. nih.gov For example, the asymmetric hydrogenation of a suitable prochiral precursor can be accomplished using a chiral rhodium or ruthenium catalyst, leading to the preferential formation of one enantiomer of the product. nih.gov The mechanism of these reactions involves the formation of a chiral catalyst-substrate complex, which directs the reaction to proceed through a lower energy transition state for the formation of one enantiomer over the other.

| Catalytic Method | Typical Precursor | Key Mechanistic Features | Common Catalysts/Reagents |

|---|---|---|---|

| Catalytic Hydrogenation | Pyridine derivative | Adsorption of substrate and H2 on catalyst surface; stepwise addition of hydrogen. asianpubs.org | PtO2, Pd/C, Rh/C, Raney Ni asianpubs.org |

| Transfer Hydrogenation | Pyridine derivative | Hydrogen transfer from a donor molecule mediated by a metal complex. dicp.ac.cn | Rh or Ru complexes with formic acid or isopropanol dicp.ac.cn |

| Asymmetric Catalysis | Prochiral precursor (e.g., enamine, imine) | Formation of a chiral catalyst-substrate complex to control stereochemistry. nih.gov | Chiral Rh, Ru, or Ir complexes nih.gov |

Chemical Transformations and Derivatization of 2 Cyclohexylpiperidin 3 Ol

Reactions of the Hydroxyl Group

The secondary hydroxyl group is a versatile functional handle that can undergo several key reactions, including esterification, etherification, and oxidation. These transformations are fundamental in modifying the compound's physicochemical properties.

The hydroxyl group of 2-Cyclohexylpiperidin-3-ol can be converted into an ester through reaction with a carboxylic acid or its activated derivatives, such as an acyl chloride or anhydride (B1165640). This reaction, typically catalyzed by an acid, results in the formation of an ester linkage. organic-chemistry.orgmasterorganicchemistry.com The process is known as Fischer esterification when reacting directly with a carboxylic acid under acidic conditions. organic-chemistry.orgyoutube.com

A patent discloses the synthesis of ester derivatives of related piperidine (B6355638) compounds. googleapis.com For instance, the hydroxyl group can react with various acylating agents. While the patent focuses on a broad class of piperidine compounds, the described synthetic routes are directly applicable to this compound. The reaction typically involves treating the alcohol with an acyl chloride or a carboxylic acid in the presence of a coupling agent. googleapis.com

Table 1: Representative Esterification Reactions

| Reactant | Reagent | Product Class |

|---|---|---|

| This compound | Acetyl Chloride | 2-Cyclohexylpiperidin-3-yl acetate |

| This compound | Benzoyl Chloride | 2-Cyclohexylpiperidin-3-yl benzoate |

Note: This table represents plausible reactions based on established chemical principles and analogous transformations of similar compounds. googleapis.com

Ether derivatives can be prepared by reacting the hydroxyl group of this compound with an alkylating agent. A common method is the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by nucleophilic substitution with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). organic-chemistry.org

Given the presence of the amine, which can also be alkylated, chemoselectivity can be a challenge. Protecting the piperidine nitrogen before performing the etherification is a common strategy to ensure the reaction occurs selectively at the hydroxyl group. Alternatively, reaction conditions can be optimized to favor O-alkylation over N-alkylation. nih.gov

Table 2: Potential Etherification Reactions

| Reagent | Base | Product Class |

|---|---|---|

| Methyl Iodide | Sodium Hydride (NaH) | 2-Cyclohexyl-3-methoxypiperidine |

| Benzyl Bromide | Potassium tert-butoxide (t-BuOK) | 3-(Benzyloxy)-2-cyclohexylpiperidine |

Note: This table illustrates potential synthetic pathways for the etherification of this compound.

The secondary alcohol in this compound can be oxidized to the corresponding ketone, 2-cyclohexylpiperidin-3-one. The choice of oxidizing agent is crucial to prevent over-oxidation or side reactions involving the piperidine nitrogen.

A variety of reagents can be employed for this transformation. Milder, selective oxidizing agents are generally preferred. Examples include:

Swern Oxidation: Utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures.

Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that provides a mild and efficient oxidation of primary and secondary alcohols.

Chromium-based reagents: Reagents like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) can be used, often in a non-aqueous solvent to prevent over-oxidation.

The resulting ketone, 2-cyclohexylpiperidin-3-one, is a valuable intermediate for further derivatization, such as reductive amination or reactions involving the carbonyl group.

Reactions of the Piperidine Nitrogen

The secondary amine of the piperidine ring is nucleophilic and basic, allowing for reactions such as N-alkylation, N-acylation, and salt formation.

The nitrogen atom of the piperidine ring can be readily functionalized through N-alkylation and N-acylation reactions. googleapis.com

N-Alkylation involves the reaction of the secondary amine with an alkylating agent, such as an alkyl halide or sulfonate, typically in the presence of a base to neutralize the acid formed during the reaction. nih.gov This process yields N-substituted tertiary amines. The "borrowing hydrogen" or "hydrogen autotransfer" mechanism, catalyzed by transition metals like iridium or ruthenium, provides an atom-economical alternative using alcohols as alkylating agents. nih.govrsc.org

N-Acylation is the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. organic-chemistry.orgnih.gov This reaction is often carried out in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to scavenge the generated acid.

A relevant patent describes numerous examples of N-alkylation and N-acylation on related piperidine scaffolds, providing a blueprint for the derivatization of this compound. googleapis.com

Table 3: Examples of N-Alkylation and N-Acylation

| Reaction Type | Reagent | Product Class |

|---|---|---|

| N-Alkylation | Methyl Iodide | 1-Methyl-2-cyclohexylpiperidin-3-ol |

| N-Alkylation | Benzyl Bromide | 1-Benzyl-2-cyclohexylpiperidin-3-ol |

| N-Acylation | Acetyl Chloride | 1-(2-Cyclohexyl-3-hydroxypiperidin-1-yl)ethan-1-one |

Note: The reactions listed are based on general procedures applicable to secondary amines and specific examples provided for analogous compounds. googleapis.com

Due to the lone pair of electrons on the nitrogen atom, the piperidine ring exhibits basic properties. It readily reacts with both inorganic and organic acids to form stable ammonium (B1175870) salts. This is a common strategy to improve the aqueous solubility and crystallinity of amine-containing compounds.

Common acids used for salt formation include:

Hydrochloric acid (HCl) to form the hydrochloride salt.

Sulfuric acid (H₂SO₄) to form the sulfate (B86663) or bisulfate salt.

Tartaric acid to form the tartrate salt.

The protonation state of this compound is pH-dependent. In acidic conditions (low pH), the piperidine nitrogen will be protonated, forming the corresponding piperidinium (B107235) cation. In neutral or basic conditions (high pH), the nitrogen will be in its neutral, unprotonated form. The specific pH at which this transition occurs is determined by the pKa of the conjugate acid of the piperidine amine.

Derivatization for Analytical and Characterization Purposes

Derivatization is a crucial step in the analytical workflow for compounds like this compound, which possess polar functional groups. These groups can lead to poor chromatographic peak shape and thermal degradation in the hot injector port of a gas chromatograph. By replacing the active hydrogens on the hydroxyl and amino groups with less polar, more stable moieties, the resulting derivatives become more amenable to GC-MS analysis. This chemical modification enhances volatility, reduces peak tailing, and often leads to more predictable and informative mass spectra, which are essential for structural elucidation and sensitive detection.

Silylation Reactions (e.g., Trimethylsilyl (B98337) Derivatives)

Silylation is a widely employed derivatization technique for compounds containing hydroxyl and amino groups. unina.it This reaction involves the replacement of an active hydrogen with a trimethylsilyl (TMS) group, typically using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with the addition of a catalyst like trimethylchlorosilane (TMCS). unina.itresearchgate.net The resulting trimethylsilyl ethers and amines are significantly more volatile and thermally stable than the parent compound.

For this compound, both the hydroxyl and the amino groups are susceptible to silylation. The reaction can proceed to form a mono-TMS derivative (at the more reactive hydroxyl group) or a di-TMS derivative where both the hydroxyl and amino groups are silylated, depending on the reaction conditions and the silylating agent's strength. The choice of reagent and reaction conditions (e.g., temperature, reaction time, and solvent) is critical to control the extent of derivatization and ensure reproducible results for quantitative analysis. unina.it

The mass spectra of TMS derivatives are particularly useful for characterization. researchgate.netnih.gov The fragmentation patterns of silylated compounds are well-documented and often show characteristic ions, such as the trimethylsilyl cation ([Si(CH3)3]+ at m/z 73) and fragments resulting from the loss of a methyl group ([M-15]+). researchgate.net Analysis of these fragmentation patterns can provide valuable information about the structure of the original molecule.

| Parameter | Typical Conditions for Silylation |

| Silylating Agents | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), N,O-bis(trimethylsilyl)acetamide (BSA) |

| Catalyst | Trimethylchlorosilane (TMCS) (often 1% in the reagent) |

| Solvent | Aprotic solvents such as pyridine (B92270), acetonitrile (B52724), or dimethylformamide |

| Temperature | 60-100 °C |

| Reaction Time | 15-60 minutes |

Acylation Reactions

Acylation is another effective derivatization method for analytes with hydroxyl and amino groups, converting them into esters and amides, respectively. Common acylating agents include acid anhydrides (e.g., acetic anhydride, trifluoroacetic anhydride) and acyl chlorides. These reagents react with the active hydrogens in this compound to form less polar and more volatile derivatives suitable for GC-MS analysis.

The reaction with, for example, acetic anhydride in the presence of a base catalyst like pyridine, would yield the O-acetyl and N-acetyl derivatives of this compound. Perfluoroacyl derivatives, such as those formed with trifluoroacetic anhydride (TFAA), are particularly advantageous for analysis using electron capture detection (ECD) due to their high electron affinity, which enhances sensitivity.

The mass spectra of acylated derivatives provide structural information through characteristic fragmentation patterns. For instance, the loss of the acyl group or fragments containing the acyl moiety can be indicative of the original functional groups present in the molecule.

| Parameter | Typical Conditions for Acylation |

| Acylating Agents | Acetic anhydride, Propionic anhydride, Trifluoroacetic anhydride (TFAA), Pentafluoropropionic anhydride (PFPA) |

| Catalyst | Pyridine, 4-Dimethylaminopyridine (DMAP) |

| Solvent | The acylating agent itself or an aprotic solvent like acetonitrile or dichloromethane |

| Temperature | Room temperature to 80 °C |

| Reaction Time | 15-60 minutes |

Alkylation Reactions

Alkylation involves the introduction of an alkyl group to the hydroxyl and amino functionalities of this compound. This derivatization technique also serves to increase the volatility and stability of the compound for GC-MS analysis. A variety of alkylating agents can be employed, including alkyl halides (e.g., methyl iodide) and alkyl chloroformates.

Alkylation can be particularly useful for creating derivatives with specific mass spectral fragmentation properties that can aid in the identification of the parent compound. For instance, the choice of the alkyl group can influence the fragmentation pathways, leading to more informative mass spectra. While generally applicable, the conditions for alkylation need to be carefully controlled to avoid over-alkylation or side reactions, especially with the bifunctional nature of this compound.

| Parameter | Typical Conditions for Alkylation |

| Alkylating Agents | Alkyl halides (e.g., methyl iodide, pentafluorobenzyl bromide), Alkyl chloroformates, Diazomethane (for acidic protons) |

| Catalyst/Base | A non-nucleophilic base such as sodium hydride or potassium carbonate |

| Solvent | Aprotic solvents like tetrahydrofuran (B95107) (THF), acetonitrile, or dimethyl sulfoxide (DMSO) |

| Temperature | Varies widely from room temperature to elevated temperatures depending on the reagent |

| Reaction Time | 30 minutes to several hours |

Analytical Research Methodologies for 2 Cyclohexylpiperidin 3 Ol

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the molecular structure of 2-Cyclohexylpiperidin-3-ol. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition, bonding, and functional groups can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon and hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR spectra would provide critical information for structural confirmation.

¹H NMR: The proton NMR spectrum would reveal the number of distinct proton environments, their chemical shifts, and their connectivity through spin-spin coupling. Based on the structure, the chemical shifts can be predicted. Protons on the piperidine (B6355638) ring adjacent to the nitrogen atom are expected to appear in the δ 2.5-3.0 ppm range chemicalbook.com. The proton on the carbon bearing the hydroxyl group (C3) would likely resonate around δ 3.5-4.0 ppm. The numerous protons of the cyclohexyl and piperidine rings would produce a complex series of overlapping multiplets in the upfield region, typically between δ 1.0 and 2.0 ppm.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in a unique chemical environment. The carbon attached to the hydroxyl group (C3) and the carbons adjacent to the nitrogen (C2 and C6) would be the most downfield of the aliphatic signals. Based on data for analogous structures, carbons of a cyclohexyl ring attached to a heteroatom-containing ring typically resonate between δ 25 and 48 ppm researchgate.net.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This data is predictive and based on typical values for similar structural motifs.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Piperidine C2-H | ~2.8 - 3.2 | ~60 - 65 |

| Piperidine C3-H | ~3.5 - 4.0 | ~65 - 70 |

| Piperidine C4, C5-H₂ | ~1.4 - 1.9 | ~20 - 30 |

| Piperidine C6-H₂ | ~2.5 - 3.0 | ~45 - 50 |

| Piperidine N-H | Variable, broad | N/A |

| Cyclohexyl C1'-H | ~1.5 - 2.0 | ~40 - 45 |

| Cyclohexyl C2'-C6'-H₂ | ~1.0 - 1.8 | ~25 - 35 |

| Hydroxyl O-H | Variable, broad | N/A |

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and the deduction of its structure.

The nominal molecular weight of this compound (C₁₁H₂₁NO) is 183.3 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 183. Key fragmentation pathways would likely involve:

Loss of water: A prominent fragment at m/z 165 (M-18) due to the elimination of H₂O from the hydroxyl group.

Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom is a common fragmentation for amines. This could result in the loss of the cyclohexyl group, leading to a fragment ion at m/z 100.

Ring fragmentation: Fragmentation of either the piperidine or cyclohexyl ring can lead to a series of smaller ions.

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula. For C₁₁H₂₁NO, the calculated exact mass is 183.1623.

Table 2: Predicted Mass Spectrometry Fragments for this compound This data is predictive and based on established fragmentation patterns.

| m/z Value | Proposed Fragment | Formula |

|---|---|---|

| 183 | [M]⁺ | C₁₁H₂₁NO⁺ |

| 165 | [M - H₂O]⁺ | C₁₁H₁₉N⁺ |

| 100 | [M - C₆H₁₁]⁺ | C₅H₁₀NO⁺ |

| 84 | [C₅H₁₀N]⁺ | C₅H₁₀N⁺ |

| 83 | [C₆H₁₁]⁺ | C₆H₁₁⁺ |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by several key absorption bands. The presence of both a hydroxyl (-OH) and a secondary amine (-NH) group would result in broad absorption in the 3200-3500 cm⁻¹ region. Aliphatic C-H stretching from the piperidine and cyclohexyl rings would be observed as strong, sharp peaks between 2850 and 3000 cm⁻¹. A C-O stretching vibration for the secondary alcohol would typically appear in the 1050-1150 cm⁻¹ region.

Table 3: Predicted Characteristic IR Absorption Bands for this compound This data is predictive and based on typical IR frequencies for functional groups.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretching | 3200 - 3400 | Broad, Strong |

| N-H (Sec. Amine) | Stretching | 3300 - 3350 | Medium (may overlap with O-H) |

| C-H (Aliphatic) | Stretching | 2850 - 2960 | Strong |

| N-H (Sec. Amine) | Bending | 1500 - 1650 | Variable |

| C-O (Sec. Alcohol) | Stretching | ~1100 | Strong |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures, byproducts, or impurities, and for assessing its purity.

Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. The compound's polarity, due to the amine and hydroxyl groups, might cause peak tailing on standard non-polar columns. Therefore, a mid-polarity or polar stationary phase (e.g., one containing polyethylene (B3416737) glycol) would be preferable. To improve peak shape and volatility, derivatization, such as silylation of the hydroxyl and amine groups with a reagent like BSTFA, is a common strategy.

When coupled with a mass spectrometer (GC-MS), this technique allows for the separation of components in a mixture followed by their individual identification based on their mass spectra, which would correspond to the fragmentation patterns discussed previously.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and purity analysis of a wide range of compounds. For this compound, a reversed-phase method (RP-HPLC) would be the most common approach.

Stationary Phase: A C18 or C8 column would be appropriate.

Mobile Phase: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer would be used. The addition of an acid modifier, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase is crucial to protonate the basic nitrogen atom, ensuring good peak shape and consistent retention.

Detection: A significant challenge for analyzing this compound by HPLC is its lack of a UV-absorbing chromophore. Standard UV detectors would therefore offer very low sensitivity google.com. For accurate purity assessment, alternative detection methods are necessary. These include "universal" detectors like Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD). The most powerful approach would be coupling the HPLC system to a mass spectrometer (LC-MS), which provides both separation and mass-based identification, overcoming the detection issue.

Chiral Separation Techniques for Enantiomeric Excess Determination

The determination of enantiomeric excess (e.e.) for chiral compounds such as this compound is a critical step in pharmaceutical research and development to ensure the purity and efficacy of a single enantiomer. High-Performance Liquid Chromatography (HPLC) is a predominant technique for this purpose, often employing chiral stationary phases (CSPs) that interact differentially with each enantiomer, leading to their separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral molecules, including piperidine derivatives. Columns like Chiralpak® and Chiralcel® are effective in resolving enantiomers based on the formation of transient diastereomeric complexes with different stabilities. The choice of mobile phase, typically a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol), is crucial for optimizing the separation. Additives such as diethylamine (B46881) (DEA) are often included in small concentrations to improve peak shape and resolution for basic compounds like piperidines.

Another established method for determining enantiomeric excess involves pre-column derivatization. In this approach, the enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral HPLC column. This technique is particularly useful for compounds that lack a strong chromophore for UV detection, as the derivatizing agent can introduce one.

The following interactive table outlines a typical set of HPLC conditions that could be applied for the chiral separation of a piperidine derivative, based on established methods for analogous compounds.

Interactive Table: HPLC Parameters for Chiral Separation

| Parameter | Value |

| Column | Chiralpak AD-H (or similar polysaccharide-based CSP) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

X-ray Diffraction Analysis for Solid-State Structure Elucidation

The process involves growing a suitable single crystal of the compound, which is then mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected. The resulting data is processed to generate an electron density map, from which the atomic positions can be determined and the molecular structure refined.

Key information obtained from an XRD study includes the crystal system, space group, and unit cell dimensions. For piperidine derivatives, the analysis confirms the ring conformation, which is typically a chair form. The orientation of the substituents (the cyclohexyl group at C2 and the hydroxyl group at C3) as either axial or equatorial is also unequivocally determined. This information is invaluable for understanding structure-activity relationships.

The data table below presents representative crystallographic data for a substituted piperidine derivative, illustrating the type of information obtained from a single-crystal X-ray diffraction study.

Interactive Table: Representative Crystallographic Data

| Parameter | Example Value |

| Empirical Formula | C₁₂H₂₃NO |

| Formula Weight | 197.32 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 5.891(2) |

| c (Å) | 20.456(7) |

| β (°) ** | 98.75(3) |

| Volume (ų) ** | 1205.1(8) |

| Z | 4 |

Application of General Analytical Research Principles in Compound Characterization

Beyond specialized chiral and solid-state techniques, a suite of general analytical methods is essential for the comprehensive characterization of this compound. These methods confirm the compound's identity, purity, and chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, specific signals would correspond to the protons on the piperidine and cyclohexyl rings, as well as the hydroxyl proton.

¹³C NMR spectroscopy reveals the number of chemically non-equivalent carbon atoms and their hybridization state.

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, confirming the molecular formula.

Elemental Analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula to support the compound's purity and identity.

The combined application of these analytical principles provides a complete and unambiguous characterization of the chemical structure and purity of this compound.

Structure Activity Relationship Sar Theoretical Investigations for 2 Cyclohexylpiperidin 3 Ol Derivatives

General Design Principles for SAR Studies

SAR studies are guided by established medicinal chemistry principles to rationally design new analogs with potentially improved properties. The primary goal is to identify pharmacophores—the key structural features responsible for biological activity—and to understand the steric, electronic, and hydrophobic requirements of the target receptor or enzyme.

Key strategies in the design of SAR studies for compounds like 2-Cyclohexylpiperidin-3-ol include:

Analogue Synthesis: Systematically modifying one part of the molecule at a time. For instance, the cyclohexyl ring could be replaced by other cyclic or aromatic systems, or the hydroxyl group on the piperidine (B6355638) ring could be moved to a different position.

Bioisosteric Replacement: Substituting functional groups with other groups that have similar physical or chemical properties. This can help to probe the importance of specific electronic or steric features while potentially improving pharmacokinetic properties.

Conformational Analysis: Studying the three-dimensional arrangement of atoms. The relative orientation of the cyclohexyl and piperidine rings, influenced by stereochemistry, can be critical for receptor binding.

These investigations aim to build a comprehensive map of how structural changes correlate with activity, guiding the design of more potent and selective compounds. nih.gov

Influence of Stereochemistry on Hypothetical Biological Interactions

Stereochemistry is a critical determinant of biological activity, as biomacromolecules like receptors and enzymes are chiral environments. nih.gov For this compound, there are multiple stereocenters, leading to several possible stereoisomers. The two carbons where the cyclohexyl and hydroxyl groups are attached to the piperidine ring (C2 and C3) are chiral centers.

The relative orientation of the cyclohexyl group and the hydroxyl group (cis or trans) can significantly impact how the molecule fits into a hypothetical binding pocket. nih.gov For example, one diastereomer might position the hydroxyl group to form a crucial hydrogen bond with an amino acid residue in a receptor, while another diastereomer might be unable to form this interaction due to steric hindrance.

The absolute configuration (R or S) at each chiral center is also vital. It is common for one enantiomer of a chiral drug to be significantly more active than the other, a phenomenon known as eudismic ratio. nih.gov This difference in activity arises because only one enantiomer can achieve the optimal three-point attachment to its biological target. Therefore, any theoretical investigation must consider the synthesis and evaluation of individual stereoisomers to fully understand the SAR.

Table 1: Hypothetical Influence of Stereoisomers on Receptor Binding Affinity

| Stereoisomer Configuration | Relative Orientation | Hypothetical Receptor Affinity (Ki, nM) | Rationale for Hypothetical Affinity |

| (2R, 3R) | trans | 15 | Optimal orientation of hydroxyl for H-bonding and cyclohexyl for hydrophobic interaction. |

| (2S, 3S) | trans | 250 | Enantiomer with a less favorable fit in the chiral binding pocket. |

| (2R, 3S) | cis | 80 | Sub-optimal orientation; potential steric clash between substituents. |

| (2S, 3R) | cis | 400 | Less favorable enantiomer with sub-optimal substituent orientation. |

Role of Substituent Modifications on the Cyclohexyl Moiety

Potential modifications and their hypothetical impact include:

Ring Size: Changing the cyclohexyl to a cyclopentyl or cycloheptyl ring would alter the steric bulk and the angle relative to the piperidine ring, potentially affecting the fit in a binding pocket.

Substitution: Introducing substituents (e.g., methyl, fluoro, hydroxyl) at various positions on the cyclohexyl ring could probe the steric and electronic tolerance of the binding site. For instance, hydroxylation at certain positions of a cyclohexyl ring has been shown to decrease affinity in related arylcyclohexylamine compounds, suggesting a limit to the polarity in that region of the binding site. acs.org

Aromatization: Replacing the cyclohexyl ring with a phenyl ring would introduce electronic effects (π-π stacking potential) but also enforce a planar geometry, which could drastically increase or decrease binding affinity depending on the target's topology. In some contexts, replacing a cyclohexyl with a phenyl ring leads to a loss of activity. researchgate.net

Table 2: Hypothetical SAR of Cyclohexyl Moiety Modifications

| Modification | Rationale | Predicted Impact on Activity |

| Replace with Cyclopentyl | Reduces steric bulk | May increase or decrease, depending on pocket size. |

| Replace with Phenyl | Introduces planarity and electronics | Likely significant change; potential loss of activity if hydrophobic bulk is key. researchgate.net |

| Add 4-methyl group | Increases lipophilicity and bulk | Potentially enhances hydrophobic interactions. |

| Add 4-hydroxyl group | Increases polarity | May decrease affinity if the pocket is purely hydrophobic. acs.org |

Impact of Piperidine Ring Substitutions (including position and nature of hydroxyl group)

The substituted piperidine ring is a common scaffold in many biologically active compounds. academicjournals.org Its nitrogen atom can be protonated at physiological pH, potentially forming an ionic bond with an acidic residue (e.g., aspartate, glutamate) in a receptor.

Key modifications to the piperidine ring include:

N-Substitution: The piperidine nitrogen is a common point for modification. Adding small alkyl groups (e.g., methyl, ethyl) or larger substituents can explore additional binding pockets and alter the molecule's physicochemical properties. nih.gov

Hydroxyl Group Position: Moving the hydroxyl group from the 3-position to the 4-position would change the distance and vector of its potential hydrogen bonding interactions. Studies on related compounds have shown that hydroxylation at either the 3- or 4-position of the piperidine ring can yield high-affinity ligands, indicating some flexibility in the receptor's hydrogen-bonding region. acs.org

Hydroxyl Group Bioisosteres: Replacing the hydroxyl (-OH) group with bioisosteres like an amino (-NH2) or thiol (-SH) group can probe the nature of the required interaction (hydrogen bond donor vs. acceptor) and its optimal strength.

Applications of 2 Cyclohexylpiperidin 3 Ol in Organic Synthesis

Precursors for the Construction of Complex Heterocyclic Systems

The bifunctional nature of 2-Cyclohexylpiperidin-3-ol, possessing both a secondary amine and a secondary alcohol, makes it an ideal precursor for the construction of more complex heterocyclic systems. The nitrogen and oxygen atoms can participate in a variety of cyclization reactions to form fused or bridged ring systems, which are common structural features in many biologically active molecules.

Nitrogen-containing heterocycles are of paramount importance in medicinal chemistry, with a significant percentage of prescribed drugs containing at least one such ring system nih.gov. The piperidine (B6355638) ring of this compound can serve as a scaffold upon which other rings can be annulated. For example, the amine functionality can be acylated and subsequently cyclized to form fused lactams. The hydroxyl group can be converted into a good leaving group to facilitate intramolecular cyclization reactions, or it can be oxidized to a ketone, which can then undergo various condensation reactions.